molecular formula C13H28O5Si B14340019 Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane CAS No. 106146-60-5

Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane

Cat. No.: B14340019
CAS No.: 106146-60-5
M. Wt: 292.44 g/mol
InChI Key: GFELWHWIEZEVQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane typically involves the reaction of 3-chloropropyltriethoxysilane with glycidol . The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide . The process involves the nucleophilic substitution of the chlorine atom by the glycidol, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography , are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These properties make it an effective coupling agent and a versatile building block in various chemical syntheses .

Comparison with Similar Compounds

  • Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
  • Triethoxysilane
  • Trimethoxysilane

Comparison:

Conclusion

Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial production.

Properties

CAS No.

106146-60-5

Molecular Formula

C13H28O5Si

Molecular Weight

292.44 g/mol

IUPAC Name

triethoxy-[3-[2-(oxiran-2-yl)ethoxy]propyl]silane

InChI

InChI=1S/C13H28O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-14-10-8-13-12-15-13/h13H,4-12H2,1-3H3

InChI Key

GFELWHWIEZEVQC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCCC1CO1)(OCC)OCC

Origin of Product

United States

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